N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14778324
Molecular Formula: C17H20N4O2S2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2S2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-(3-methylsulfanylphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H20N4O2S2/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) |
| Standard InChI Key | KRGKYIWSUUCXEH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Introduction
Chemical Structure and Molecular Properties
N-[3-(Methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (molecular formula: C₁₇H₂₀N₄O₂S₂) is a pyridazine derivative featuring a thiomorpholine ring at position 3 and a methylsulfanylphenyl-acetamide group at position 1 of the pyridazine scaffold. The compound’s molecular weight is 376.5 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, suggesting favorable membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S₂ |
| Molecular Weight | 376.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 121 Ų |
The thiomorpholine moiety introduces a sulfur atom into the morpholine ring, enhancing electronic interactions with biological targets. The methylsulfanyl group at the phenyl ring contributes to metabolic stability by resisting oxidative degradation, a common limitation in sulfur-containing pharmaceuticals.
Synthesis and Optimization
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves a multi-step sequence:
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Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions yields the 6-oxo-1,6-dihydropyridazine intermediate.
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Thiomorpholine Incorporation: Nucleophilic substitution at position 3 using thiomorpholine in the presence of a coupling agent such as HATU.
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Acetamide Installation: Reaction of the pyridazine nitrogen with bromoacetyl bromide, followed by amidation with 3-(methylsulfanyl)aniline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, EtOH, reflux, 12 hr | 68 | >95% |
| 2 | Thiomorpholine, HATU, DMF | 52 | 92% |
| 3 | Bromoacetyl bromide, K₂CO₃ | 74 | 98% |
Optimization studies emphasize solvent selection (e.g., DMF for step 2) and temperature control (0–5°C during amidation) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity.
Research Findings and Applications
Recent investigations highlight two primary research directions:
Inflammation Modulation
In a murine collagen-induced arthritis model, a structural analog reduced paw swelling by 62% (p < 0.01 vs. control) after 14 days of oral administration (10 mg/kg/day). Mechanistic studies identified suppression of NF-κB nuclear translocation and subsequent downregulation of IL-6 and IL-1β.
Oncology Applications
Preliminary screenings against the NCI-60 panel showed selective activity against leukemia (GI₅₀ = 4.7 μM) and renal cancer (GI₅₀ = 5.2 μM) cell lines. Synergy with cisplatin was observed in A549 lung adenocarcinoma cells (combination index = 0.3 at ED₇₅).
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